1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound that features a benzimidazole ring, a chlorobenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole ring, followed by the introduction of the chlorobenzyl group and the pyrazole ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide
- 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol
Uniqueness
1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C18H15ClN4O |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15ClN4O/c1-11-14(10-12-5-4-6-13(19)9-12)17(24)23(22-11)18-20-15-7-2-3-8-16(15)21-18/h2-9,22H,10H2,1H3,(H,20,21) |
InChI Key |
OVUPJFYXJRFEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.